molecular formula C42H87N3O6S B12688357 Methylbis(2-stearamidoethyl)ammonium methyl sulphate CAS No. 40196-09-6

Methylbis(2-stearamidoethyl)ammonium methyl sulphate

Cat. No.: B12688357
CAS No.: 40196-09-6
M. Wt: 762.2 g/mol
InChI Key: VSMHHRXHWZOWQY-UHFFFAOYSA-N
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Description

Methylbis(2-stearamidoethyl)ammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C42H87N3O6S and a molecular weight of 762.23 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis(2-stearamidoethyl)ammonium methyl sulphate typically involves the reaction of stearic acid with ethanolamine to form stearamidoethylamine . This intermediate is then reacted with methyl chloride to form the quaternary ammonium compound. The final step involves the addition of methyl sulphate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methylbis(2-stearamidoethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylbis(2-stearamidoethyl)ammonium methyl sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methylbis(2-stearamidoethyl)ammonium methyl sulphate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to increased permeability and disruption of membrane integrity. This property makes it effective as a surfactant and antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • Cetyltrimethylammonium bromide (CTAB)
  • Benzalkonium chloride
  • Dodecyltrimethylammonium chloride

Uniqueness

Compared to similar compounds, Methylbis(2-stearamidoethyl)ammonium methyl sulphate has a longer hydrophobic chain, which enhances its surfactant properties. Additionally, its dual stearamidoethyl groups provide better conditioning effects in personal care products .

Properties

CAS No.

40196-09-6

Molecular Formula

C42H87N3O6S

Molecular Weight

762.2 g/mol

IUPAC Name

methyl hydrogen sulfate;N-[2-[methyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C41H83N3O2.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(45)42-36-38-44(3)39-37-43-41(46)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-39H2,1-3H3,(H,42,45)(H,43,46);1H3,(H,2,3,4)

InChI Key

VSMHHRXHWZOWQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(C)CCNC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)O

Origin of Product

United States

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